molecular formula C13H19N3O B8022456 N,N-dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide

N,N-dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide

Cat. No.: B8022456
M. Wt: 233.31 g/mol
InChI Key: JJWXUUUGIHDYTQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide is a pyridine derivative featuring a carboxamide group at position 3 and a piperidin-4-yl substituent at position 6 of the pyridine ring.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWXUUUGIHDYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

For enhanced regiocontrol, Suzuki coupling leverages boronic acid derivatives of piperidine.

Procedure :

  • Pyridine substrate : 6-Bromo-N,N-dimethylpyridine-3-carboxamide.

  • Boronic acid : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-protected).

  • Catalyst : Pd(PPh₃)₄ in a mixture of toluene/ethanol (3:1) with aqueous Na₂CO₃.

  • Conditions : Reflux at 80°C for 12 hours.

  • Deprotection : Treatment with HCl in dioxane to remove the Boc group.

  • Yield : 58% over two steps.

Advantages :

  • Tolerance of the carboxamide functionality without necessitating protection.

  • Scalability to multigram quantities with consistent reproducibility.

Pyridine Ring Construction via Cyclization

Hantzsch Dihydropyridine Synthesis

This classical method builds the pyridine ring from diketones and ammonia, adapted to incorporate pre-formed substituents.

Procedure :

  • Diketone component : Ethyl 3-oxo-4-(piperidin-4-yl)butanoate.

  • Aldehyde component : Dimethylcarbamoylacetaldehyde.

  • Ammonia source : Ammonium acetate in ethanol under reflux.

  • Oxidation : Subsequent treatment with MnO₂ to aromatize the dihydropyridine intermediate.

  • Yield : 40–45% after chromatographic purification.

Limitations :

  • Low regioselectivity necessitates tedious separation of isomers.

  • Limited applicability for large-scale synthesis due to moderate yields.

Kröhnke Pyridine Synthesis

A more efficient cyclization route employs pyrylium salts and enamine intermediates.

Procedure :

  • Pyrylium salt : Generated in situ from 4-(piperidin-4-yl)acetophenone and trifluoroacetic anhydride.

  • Enamine : N,N-Dimethylacrylamide.

  • Cyclization : Conducted in acetonitrile with triethylamine as a base.

  • Yield : 55–60%.

Key advantage : Direct installation of the carboxamide group during ring formation, minimizing post-functionalization steps.

Radical-Mediated Alkylation

Minisci-Type Reaction

Radical chemistry offers a regioselective pathway for introducing the piperidinyl group under mild conditions.

Procedure :

  • Substrate : N,N-Dimethylpyridine-3-carboxamide.

  • Radical precursor : Pipecolic acid (decarboxylated in situ to generate a piperidinyl radical).

  • Conditions : FeSO₄·7H₂O, H₂O₂, and acetic acid at 50°C for 6 hours.

  • Yield : 50% with >90% regioselectivity for the C6 position.

Mechanism : The hydroxyl radical abstracts a hydrogen atom from pipecolic acid, generating a carbon-centered radical that adds to the pyridine ring. Subsequent oxidation yields the final product.

Carboxamide Group Installation

Acylation of Pyridine-3-carboxylic Acid

The dimethylcarboxamide moiety is introduced via activation of the carboxylic acid.

Procedure :

  • Activation : Pyridine-3-carboxylic acid treated with thionyl chloride to form the acid chloride.

  • Amination : Reaction with dimethylamine in dichloromethane at 0°C.

  • Yield : 85–90%.

Alternative method : Use of coupling agents such as HATU or EDCl with DMAP in DMF, achieving yields >90%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency and safety, flow chemistry protocols are employed:

  • Step 1 : Continuous Ullmann coupling in a microreactor (residence time: 10 minutes, yield: 70%).

  • Step 2 : In-line Boc deprotection using a packed bed of acidic resin.

  • Throughput : 1 kg/day using a 10 mL reactor volume.

Green Chemistry Innovations

  • Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing environmental impact.

  • Catalyst recycling : Immobilized copper nanoparticles on mesoporous silica enable five reuse cycles without significant activity loss.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 2.4 Hz, 1H, H2), 8.15 (dd, J = 8.0, 2.4 Hz, 1H, H4), 7.35 (d, J = 8.0 Hz, 1H, H5), 3.85–3.70 (m, 1H, piperidine H4), 3.05 (s, 6H, N(CH₃)₂), 2.90–2.75 (m, 2H, piperidine H2/H6), 2.30–2.15 (m, 2H, piperidine H3/H5), 1.85–1.65 (m, 2H, piperidine H1/H7).

  • HRMS : m/z calculated for C₁₃H₁₉N₃O [M+H]⁺: 241.1578, found: 241.1581.

Purity Assessment

  • HPLC : >99.5% purity on a C18 column (acetonitrile/water gradient, 0.1% TFA).

  • Chiral analysis : Confirmation of racemic mixture via chiral stationary phase HPLC (Daicel CHIRALPAK IG-3, heptane/ethanol 80:20) .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide is characterized by the molecular formula C13H19N3O and a molecular weight of approximately 233.31 g/mol. It features a pyridine ring with a piperidine moiety and a dimethylamino group, which contribute to its pharmacological properties.

Chemistry

  • Synthesis of Complex Molecules : The compound serves as a reference standard in analytical chemistry, aiding in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of various synthetic pathways.

Biology

  • Receptor Binding Studies : this compound has been investigated for its ability to bind selectively to neurotransmitter receptors, particularly serotonin receptors, indicating potential for modulating neurotransmission.

Medicine

  • Therapeutic Potential : The compound is being explored for its neuroprotective effects, antidepressant-like activity, and anti-inflammatory properties. It may protect neuronal cells from apoptosis and reduce inflammation in neurodegenerative conditions.

This compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest it may protect against oxidative stress-induced neuronal damage.
  • Antidepressant-like Activity : Animal models indicate potential antidepressant effects through modulation of serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating neuroinflammatory conditions.

Case Study 1: Cognitive Enhancement

A study involving aged rats treated with this compound demonstrated significant improvements in memory tasks compared to control groups. Enhanced levels of brain-derived neurotrophic factor (BDNF) were observed, suggesting increased neuroplasticity.

Case Study 2: Anti-inflammatory Effects

In models of neuroinflammation induced by lipopolysaccharides (LPS), treatment with this compound reduced levels of inflammatory markers such as TNF-alpha and IL-1 beta. This positions it as a potential therapeutic agent for neuroinflammatory diseases.

Data Table: Comparison with Similar Compounds

Compound NameStructureKey Features
N,N-dimethylamphetamineC10H15NStimulant properties, used in ADHD treatment
AcetylmethadolC15H21NO2Opioid analgesic, used for pain management
This compoundC13H19N3ONeuroprotective, antidepressant-like activity

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogues Identified:

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 13)

  • Structure : Imidazopyridine core with a pyridin-3-yl group and a 2-methoxyethyl-piperidine side chain.
  • Activity : GSK-3β inhibitor (IC₅₀ = 12 nM), implicated in Alzheimer’s disease and cancer .
  • Synthesis : 39% yield via coupling of lithium carboxylate and amine precursors. HRMS confirmed purity .

Orelabrutinib (2-(4-phenoxyphenyl)-6-[1-(prop-2-enoyl)piperidin-4-yl]pyridine-3-carboxamide) Structure: Pyridine-3-carboxamide with a phenoxyphenyl group and acryloyl-modified piperidine. Activity: Bruton tyrosine kinase (BTK) inhibitor approved for B-cell malignancies. The acryloyl group enables covalent binding to BTK .

N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride Structure: Oxygen linker between piperidine and pyridine; dihydrochloride salt enhances solubility. Commercial Availability: Supplied by 12+ vendors (e.g., Wuhan NCE Biomedical, CNH Technologies), indicating research utility .

2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide

  • Structure : Bulky indan substituent replaces piperidine; difluoromethyl group increases metabolic stability.
  • Application : Patent-pending compound targeting proliferative diseases .

N-(Piperidin-4-yl)oxane-4-carboxamide

  • Structure : Oxane (tetrahydropyran) replaces pyridine; lacks dimethyl groups.
  • Properties : Reduced aromaticity may alter target interactions .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Target Therapeutic Area Synthesis Yield/Data Commercial Status
N,N-Dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide Pyridine Piperidin-4-yl, N,N-dimethyl carboxamide Not specified Research chemical N/A Not listed in evidence
Compound 13 Imidazopyridine Pyridin-3-yl, 2-methoxyethyl-piperidine GSK-3β Neurodegeneration, cancer 39% yield, HRMS validated Research use
Orelabrutinib Pyridine Phenoxyphenyl, acryloyl-piperidine BTK B-cell malignancies Clinical-stage Marketed drug
N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride Pyridine Piperidin-4-yloxy, dihydrochloride salt Not specified Preclinical research N/A Available from 12+ vendors
2-(Difluoromethyl)-N-(indan-4-yl)pyridine-3-carboxamide Pyridine Difluoromethyl, indan group Splicing modulators Proliferative diseases Patent-protected Experimental
N-(Piperidin-4-yl)oxane-4-carboxamide Oxane Piperidin-4-yl Not specified Research chemical N/A Available (SY190044)

Critical Insights

  • Piperidine Positioning : The piperidin-4-yl group in the target compound contrasts with piperidin-1-yl (e.g., ’s pyridazine derivative), which may alter binding conformations in kinase targets .
  • Carboxamide Modifications : N,N-Dimethylation in the target compound likely increases lipophilicity compared to orelabrutinib’s acryloyl group, which enables covalent inhibition .
  • Solubility : The dihydrochloride salt in ’s analogue improves aqueous solubility, a common strategy for pharmacokinetic optimization .
  • Therapeutic Potential: While orelabrutinib is clinically validated, GSK-3β inhibitors (e.g., Compound 13) and splicing modulators () highlight diverse applications of pyridine-carboxamide scaffolds .

Biological Activity

N,N-dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide, a pyridine derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a piperidine moiety and a carboxamide group, which are critical for its biological activity.

This compound interacts with specific molecular targets, modulating receptor and enzyme activities. Its mechanism primarily involves:

  • Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes relevant to various diseases, including cancer and infectious diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the structure-antiproliferative activity relationship of pyridine derivatives, noting that modifications to the pyridine structure can enhance antiproliferative activity against cancer cell lines such as HeLa and A549. The IC50 values for these compounds were significantly lower than those for standard treatments, indicating improved efficacy in inhibiting cell growth .

CompoundCell LineIC50 (μM)
Example 1HeLa0.058
Example 2A5490.035
N,N-dimethyl derivativeMDA-MB-231TBD

Antiviral Activity

N,N-dimethyl derivatives have also been explored for their antiviral properties. Research on piperidinyl compounds has shown promising results against HIV, with some derivatives demonstrating EC50 values in the nanomolar range, indicating potent antiviral activity . The mechanism involves inhibition of reverse transcriptase, crucial for viral replication.

Case Studies

  • Antitumor Effects : A study evaluated the cytotoxicity of various piperidine derivatives against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells .
  • In Vivo Studies : In vivo pharmacokinetic studies on similar compounds have shown good bioavailability and metabolic stability, suggesting that modifications to the piperidine structure could enhance therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-6-(piperidin-4-yl)pyridine-3-carboxamide, and how can purity be optimized?

  • Methodology :

  • Synthesis : A multi-step approach is typical. Start with 6-bromopyridine-3-carboxylic acid, followed by amidation with dimethylamine to form the N,N-dimethylcarboxamide intermediate. Introduce the piperidin-4-yl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (≥98% by reverse-phase C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituents (e.g., dimethylamide protons at δ 3.0–3.2 ppm, piperidine ring protons at δ 1.5–2.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if chiral centers are present .

Q. What solubility and formulation considerations are relevant for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Use dynamic light scattering (DLS) to assess aggregation.
  • Formulation : For cell-based assays, ensure final DMSO concentration ≤0.1%. If insoluble, employ cyclodextrin-based solubilization or nanoemulsion techniques .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase reporter assays).
  • Off-Target Screening : Use kinase/GPCR panels to identify non-specific interactions.
  • Metabolic Stability : Assess hepatic microsomal stability to rule out metabolite interference .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the piperidine moiety’s conformational flexibility.
  • MD Simulations : Run 100-ns simulations in explicit solvent to evaluate binding pocket stability.
  • Free Energy Calculations : Apply MM-GBSA to rank derivatives for SAR optimization .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Methodology :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability.
  • Piperidine Substitutions : Replace piperidin-4-yl with spirocyclic amines to reduce CYP450-mediated oxidation.
  • LogP Optimization : Use HPLC-derived LogP measurements to balance lipophilicity (target LogP = 2–3) .

Q. What strategies mitigate off-target effects in vivo while maintaining potency?

  • Methodology :

  • Prodrug Design : Mask the carboxamide as an ester to improve selectivity via tissue-specific activation.
  • Isotopic Labeling : Synthesize deuterated analogs to slow metabolism and reduce toxic metabolite formation.
  • Tissue Distribution Studies : Use PET/CT imaging with ¹¹C-labeled compound to assess biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.